1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- is a heterocyclic compound with a unique structure that combines a pyrrole ring fused to a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and reduction steps . Industrial production methods may employ catalytic processes to enhance yield and efficiency, such as palladium-catalyzed cyclization reactions .
Chemical Reactions Analysis
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: This compound exhibits potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- include:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Evaluated for cytotoxicity against cancer cell lines.
The uniqueness of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.